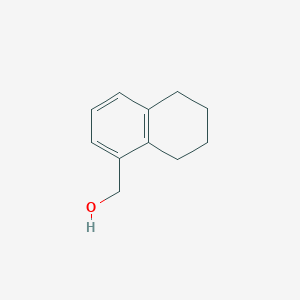
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
描述
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H14O . It is a derivative of naphthalene, specifically a tetrahydronaphthalene with a methanol group attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (5,6,7,8-Tetrahydronaphthalen-1-yl)acetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
化学反应分析
Types of Reactions:
Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol can undergo oxidation to form the corresponding aldehyde or ketone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)aldehyde or (5,6,7,8-Tetrahydronaphthalen-1-yl)ketone
Reduction: (5,6,7,8-Tetrahydronaphthalene)
Substitution: Various substituted naphthalene derivatives
科学研究应用
Chemistry: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the metabolic pathways of naphthalene derivatives and their effects on biological systems .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
作用机制
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects .
相似化合物的比较
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol
- (5,6,7,8-Tetrahydronaphthalen-1-yl)amine
- (5,6,7,8-Tetrahydronaphthalen-2-yl)amine
Comparison: Compared to its analogs, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is unique due to the position of the methanol group, which can significantly influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it suitable for specific applications .
属性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUVXUSWPMMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574251 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-30-1 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
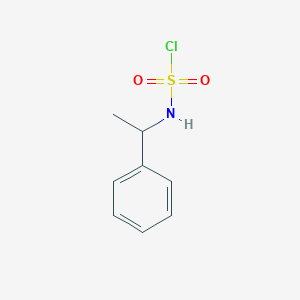
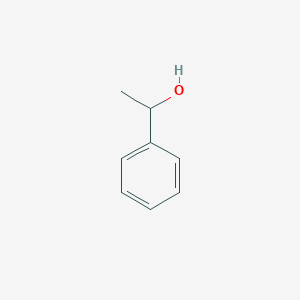
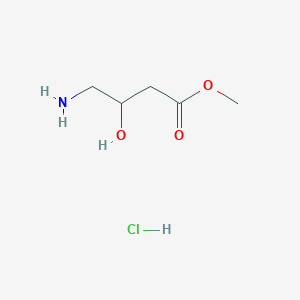
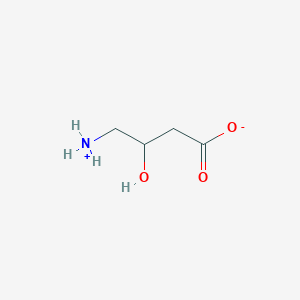
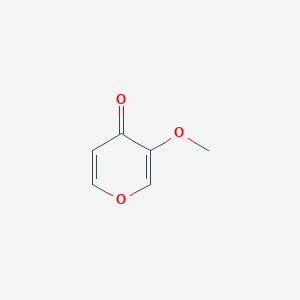
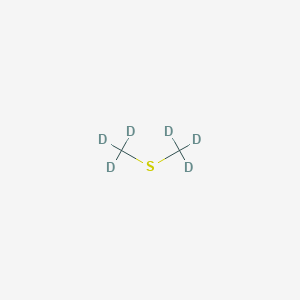
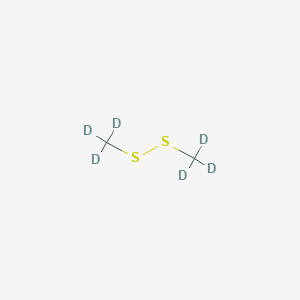
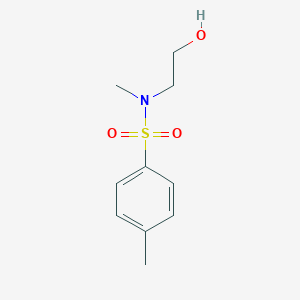
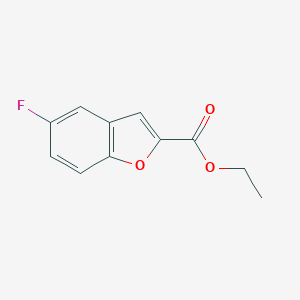

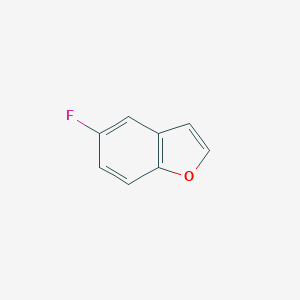
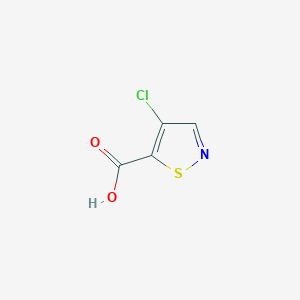
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)

